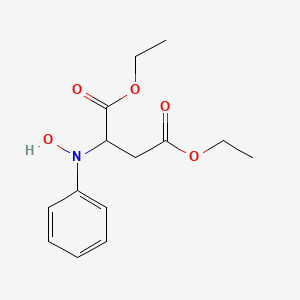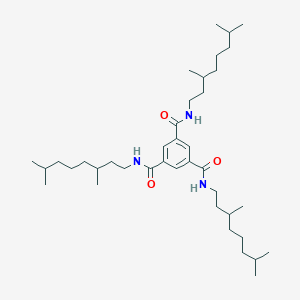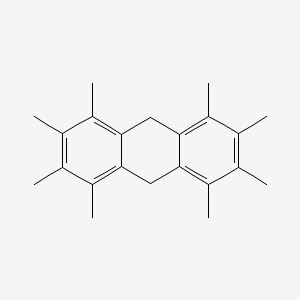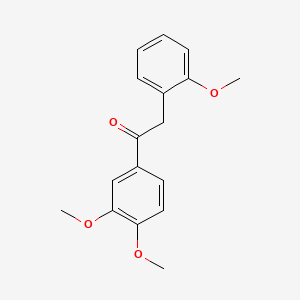
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features two methoxy-substituted phenyl rings connected by an ethanone bridge. Aromatic ketones are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Catalyst: Aluminum chloride (AlCl3)
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Friedel-Crafts acylation with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines
Major Products Formed
Oxidation: 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethanoic acid
Reduction: 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential precursor for pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethan-1-one would depend on its specific application
Electrophilic interactions: The carbonyl group can act as an electrophile in reactions with nucleophiles.
Aromatic interactions: The aromatic rings can participate in π-π stacking interactions with other aromatic systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one
- 1-(2-Methoxyphenyl)-2-phenylethan-1-one
- 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethan-1-one
Uniqueness
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethan-1-one is unique due to the presence of methoxy groups on both phenyl rings, which can influence its reactivity and interactions. The specific substitution pattern can affect its physical properties, such as solubility and melting point, as well as its chemical behavior in various reactions.
Eigenschaften
CAS-Nummer |
144011-03-0 |
|---|---|
Molekularformel |
C17H18O4 |
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C17H18O4/c1-19-15-7-5-4-6-13(15)10-14(18)12-8-9-16(20-2)17(11-12)21-3/h4-9,11H,10H2,1-3H3 |
InChI-Schlüssel |
RNVOVQQDIZDNEU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)CC2=CC=CC=C2OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


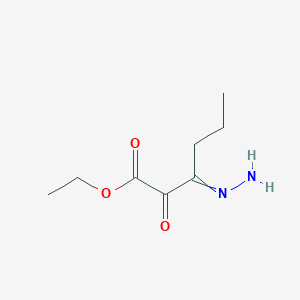
![1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12550668.png)
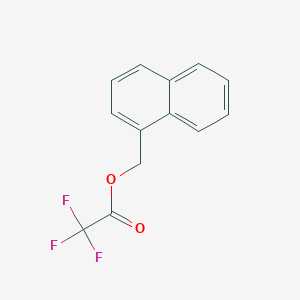
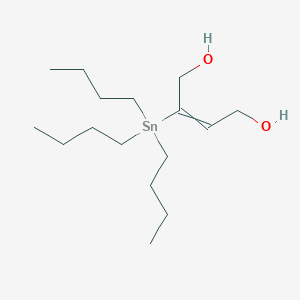
![Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate](/img/structure/B12550676.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide](/img/structure/B12550680.png)
![{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane](/img/structure/B12550687.png)
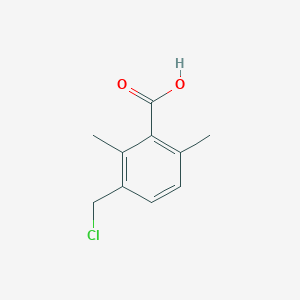
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12550698.png)
